(R)-Metomidate

Description

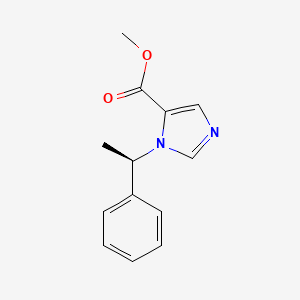

(R)-Metomidate, chemically designated as methyl (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylate, is a chiral ester derivative of etomidate. It is synthesized via esterification of (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid with methanol, employing coupling agents like 1-ethyl-3-[3-(dimethylamino)propyl]carbodiimide hydrochloride . With a purity exceeding 97%, it serves dual roles:

- Anesthetic agent: It modulates GABAA receptors, inducing hypnosis with reduced adrenocortical suppression compared to etomidate .

- Diagnostic tool: Radiolabeled as [¹¹C]metomidate, it binds to adrenal enzymes CYP11B1 and CYP11B2, enabling PET imaging of adrenocortical tumors and primary aldosteronism .

Properties

IUPAC Name |

methyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-10(11-6-4-3-5-7-11)15-9-14-8-12(15)13(16)17-2/h3-10H,1-2H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFZEKYDSVTYLL-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N2C=NC=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209931 | |

| Record name | Metomidate, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61045-91-8 | |

| Record name | Metomidate, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061045918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metomidate, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METOMIDATE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NUP88P9UDR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Preparation Methods of (R)-Metomidate

Precursor Synthesis

The synthesis of this compound typically begins with the preparation of the key intermediate, (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid. This precursor is obtained by hydrolysis of (R)-etomidate hydrochloride under alkaline conditions:

- (R)-ethyl-1-(1-phenylethyl)-1H-imidazole-5-carboxylate.HCl is refluxed in methanol with 10% aqueous NaOH for 30 minutes.

- After cooling, the solution is neutralized with 12 M HCl.

- The mixture is dried by rotary evaporation, suspended in methanol-dichloromethane (1:4 v/v), and filtered to remove sodium chloride.

- The acid precursor is purified by silica gel chromatography using methanol-dichloromethane (1:4 v/v) as eluent.

Esterification to Form this compound

The key step in this compound preparation is the esterification of the above acid with the appropriate alcohol, typically methanol derivatives, using carbodiimide coupling chemistry:

- The acid precursor is reacted with the alcohol in anhydrous dichloromethane.

- The coupling agent 1-ethyl-3-[3-(dimethylamino)propyl]carbodiimide hydrochloride (EDC·HCl) and the nucleophilic catalyst 4-(dimethylamino)pyridine (DMAP) are added.

- The reaction mixture is stirred at room temperature for approximately 18 hours.

- The product is purified by silica gel chromatography using dichloromethane/ethyl acetate (8:2) as the eluent.

- This process yields this compound with high purity (>97%) and typical yields around 40-50%.

Example Reaction Conditions for Dimethyl-Methoxycarbonyl Metomidate:

| Reagent | Amount (mg/mmol) | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|---|

| (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid | 325 mg (1.5 mmol) | Dichloromethane (3 ml) | 18 h | 48% |

| Methyl 2-hydroxyisobutyrate | 195 mg (1.65 mmol) | - | - | - |

| EDC·HCl | 316 mg (1.65 mmol) | - | - | - |

| DMAP | 37 mg (0.3 mmol) | - | - | - |

Nuclear magnetic resonance (NMR) confirms the structure and purity of the product.

Alternative Synthesis Approaches for Radiolabeled this compound

For applications such as molecular imaging, radiolabeled this compound (e.g., ^11C-metomidate) is synthesized via methylation of the acid precursor:

- The precursor (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid is reacted with ^11C-methyl iodide.

- This reaction is performed using automated synthesis modules like the GE TracerLab FX-C system.

- The method involves captive solvent methylation with anhydrous dimethylformamide as solvent.

- Purification is done by high-performance liquid chromatography (HPLC), yielding radiochemical purity >99% and high specific activity (up to 11 GBq).

Structural Variants and Spacer-Linked Esters

Research has developed a series of spacer-linked etomidate esters, including this compound analogs, by modifying the ester moiety with various aliphatic groups to modulate metabolic stability and pharmacokinetics:

- These analogs are synthesized by esterification of the acid precursor with different alcohols bearing methyl, dimethyl, isopropyl, or cyclopropyl groups.

- The synthetic route remains the carbodiimide-mediated esterification with EDC·HCl and DMAP.

- Purification and characterization are performed similarly.

- This approach allows tuning of the metabolic half-life and hypnotic potency of the compounds.

Data Table: Summary of Preparation and Pharmacological Properties of this compound and Related Compounds

Research Findings on Preparation Methods

- The carbodiimide-mediated esterification method is robust and versatile for synthesizing this compound and its analogs with high enantiomeric purity and good yields.

- The use of EDC·HCl and DMAP allows mild reaction conditions at room temperature, preserving stereochemistry.

- Purification by silica gel chromatography ensures removal of side products and unreacted starting materials.

- For radiolabeled this compound, methylation with ^11C-methyl iodide in automated systems provides high radiochemical purity and specific activity, suitable for clinical imaging applications.

- Modifications on the ester side chain via spacer-linked esters allow control over metabolic stability, which is critical for optimizing duration of action and clinical utility.

Chemical Reactions Analysis

Types of Reactions: ®-Metomidate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various metabolites.

Reduction: Reduction reactions can convert it back to its precursor alcohol.

Substitution: Nucleophilic substitution reactions can modify the imidazole ring or the ester group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation Products: Various oxidized metabolites.

Reduction Products: Precursor alcohols.

Substitution Products: Modified imidazole derivatives.

Scientific Research Applications

Molecular Imaging in Adrenal Disorders

The primary application of -metomidate is in the molecular imaging of adrenal disorders using PET. This technique allows for the visualization of adrenal lesions with high specificity and sensitivity.

- Adrenocortical Carcinoma (ACC) : -metomidate PET has shown high uptake in malignant adrenocortical tissues, aiding in the differentiation between benign and malignant lesions. Studies indicate that it can identify 42 out of 47 histologically proven adrenocortical tumors with a sensitivity of 89% and specificity of 96% .

- Primary Aldosteronism : In patients with primary aldosteronism, -metomidate PET has been compared to traditional methods like adrenal vein sampling (AVS). A study showed that PET was at least as accurate as AVS in predicting surgical outcomes for patients undergoing adrenalectomy, providing a non-invasive alternative for diagnosis .

Case Studies and Clinical Trials

Several studies have documented the efficacy of -metomidate in clinical settings:

- MATCH Trial : This clinical trial aimed to evaluate whether -metomidate PET-CT is superior to AVS in predicting outcomes from adrenalectomy in patients with primary hyperaldosteronism. The results indicated that both methods provided comparable predictive accuracy for surgical success .

- Comparative Studies : In various studies comparing -metomidate PET with other imaging modalities like -FDG PET, it was found that -metomidate offers better specificity for detecting functional tumors, particularly in cases where functional differentiation is critical .

Synthesis and Radiochemical Properties

The synthesis of -metomidate involves the use of cyclotron-produced methyl iodide, which is reacted with (R)-methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid. The process yields a radiochemical purity exceeding 99%, making it suitable for clinical applications .

Data Table: Summary of Clinical Findings

| Study/Trial | Application | Sensitivity (%) | Specificity (%) | Notable Findings |

|---|---|---|---|---|

| MATCH Trial | Primary Aldosteronism | 81.9 | 100 | Comparable accuracy to AVS |

| Khan et al. | ACC Detection | 89 | 96 | High uptake in malignant lesions |

| Minn et al. | Functional Tumors | N/A | N/A | Better specificity than FDG-PET |

Mechanism of Action

®-Metomidate exerts its effects by selectively inhibiting the enzyme 11β-hydroxylase. This enzyme is involved in the final step of cortisol synthesis in the adrenal cortex. By inhibiting this enzyme, ®-Metomidate reduces the production of cortisol, which is beneficial in diagnosing and treating conditions like Cushing’s syndrome. The molecular target is the active site of 11β-hydroxylase, where ®-Metomidate binds and prevents the conversion of 11-deoxycortisol to cortisol.

Comparison with Similar Compounds

Methoxycarbonyl Derivatives

- Methoxycarbonyl Metomidate (VIII): Exhibits extreme metabolic lability (half-life <2 seconds) and low potency (ED.="" kg)="" li="" mg="" sub>="11.1"> Cyclopropyl-Methoxycarbonyl Metomidate (XIV): Demonstrates superior hypnotic potency (ED50 = 0.69 mg/kg) and longer action (half-life = 0.57 min) compared to methoxycarbonyl derivatives, rivaling etomidate .

Enantiomeric Differences

- (R)- vs. (S)-Methyl-Methoxycarbonyl Metomidate : The (S)-form (X) has a 4-fold slower metabolism (half-life = 0.14 min) than the (R)-form (IX; half-life <2 s), with a 2.7-fold lower ED.="" li="" sub>="">

- Isopropyl-Methoxycarbonyl Metomidate : The (S)-enantiomer (XIII) shows a 100-fold slower metabolism than the (R)-form (XII), emphasizing stereoselective metabolic stability .

>50<>

Comparison with Non-Etomidate Anesthetics: Propofol

Cyclopropyl-methoxycarbonyl metomidate (CPMM), a "soft" etomidate analog, shares similar GABAA receptor activation (EC50 = 3.8 μM) and tadpole anesthetic potency (EC50 = 2.6 μM) with propofol . However, CPMM offers faster encephalographic recovery post-infusion (e.g., 15.5 min vs. propofol's context-sensitive half-life) and predictable pharmacokinetics, making it a promising propofol alternative .

Imaging Agents vs. Anesthetic Derivatives

While this compound excels in adrenal imaging due to high CYP11B affinity , its analogs like ¹⁸F-FETO (fluoroethyl-desethyl-etomidate) exhibit similar enzyme binding but faster metabolism, limiting clinical translation . Structural modifications, such as cyclopropyl groups, enhance metabolic stability for anesthetic use but reduce suitability for imaging due to prolonged retention .

Biological Activity

(R)-Metomidate, a methyl analog of etomidate, is primarily recognized for its role as a potent inhibitor of adrenal steroidogenic enzymes, particularly CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase). This compound has gained prominence in the field of molecular imaging, especially in the diagnosis and management of adrenal disorders such as primary hyperaldosteronism (PHA).

This compound exerts its biological activity by selectively inhibiting the enzymes involved in cortisol and aldosterone synthesis. This inhibition is crucial for its application in positron emission tomography (PET) imaging, where it serves as a radiotracer that accumulates in tissues expressing these enzymes. The specificity of this compound for adrenocortical tissues allows for effective imaging and diagnosis of adrenal tumors.

Imaging Studies

Recent studies have demonstrated the effectiveness of 11C-metomidate PET in identifying adrenocortical lesions. For instance, a study involving 39 patients with PHA showed that 11C-metomidate PET had a high specificity (96%) for detecting adrenocortical adenomas and carcinomas. The uptake of the tracer was significantly higher in malignant lesions compared to benign ones, underscoring its utility in differentiating between tumor types .

Table 1: Summary of Imaging Studies with 11C-Metomidate

Case Studies

In a notable case series, patients undergoing 11C-metomidate PET scans demonstrated significant differences in tracer uptake between affected and unaffected adrenal glands. This imaging modality provided insights into the lateralization of aldosterone production, which is critical for determining the appropriate treatment strategy—surgical versus medical management .

Example Case

- Patient A : Diagnosed with unilateral aldosterone-producing adenoma (APA).

- Imaging : Showed high uptake of 11C-metomidate on PET scan.

- Outcome : Underwent successful adrenalectomy with subsequent normalization of plasma aldosterone levels.

Research Findings

A comprehensive evaluation of the biological activity of this compound reveals several key findings:

- Inhibition of Steroidogenesis : Metomidate effectively inhibits CYP11B1 and CYP11B2, leading to decreased cortisol and aldosterone production.

- PET Imaging Utility : The compound's selective accumulation in adrenocortical tissues allows for precise imaging of adrenal tumors, facilitating better diagnosis and treatment planning.

- Safety Profile : Clinical studies indicate that this compound has a favorable safety profile, with minimal adverse effects reported during imaging procedures .

Q & A

Q. How should researchers design a blinded, randomized trial for this compound’s therapeutic potential in hypercortisolism?

- Methodological Answer : Use a crossover design with washout periods ≥5 half-lives. Randomize subjects using block randomization (computer-generated sequences) and blind compound preparation via third-party pharmacies. Pre-register protocols on ClinicalTrials.gov and include a Data Safety Monitoring Board (DSMB) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.